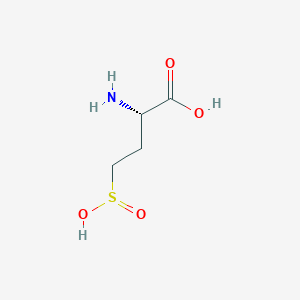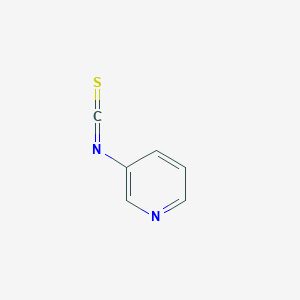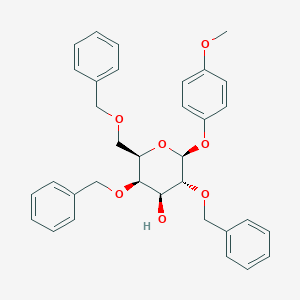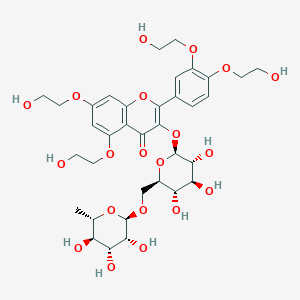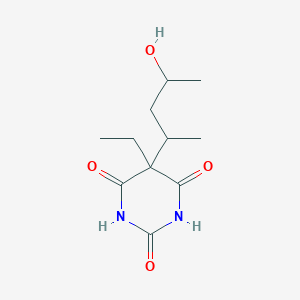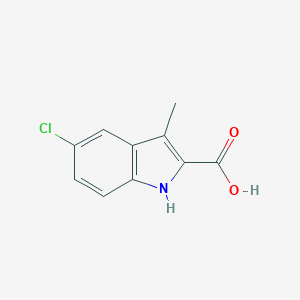
Acide 5-chloro-3-méthyl-1H-indole-2-carboxylique
Vue d'ensemble
Description
5-Chloro-3-methyl-1H-indole-2-carboxylic acid (5-CMC) is a naturally occurring compound found in plants, fungi, and bacteria. It is an aromatic compound containing an aromatic ring with a chlorine atom and a methyl group at the 3-position. 5-CMC is a member of the indole-2-carboxylic acid family, which is an important class of compounds with various biological activities. 5-CMC has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.
Applications De Recherche Scientifique
Activité Antivirale
Acide 5-chloro-3-méthyl-1H-indole-2-carboxylique: les dérivés ont été étudiés pour leurs propriétés antivirales potentielles. Les dérivés de l'indole, tels que ceux liés à ce composé, ont montré une activité inhibitrice contre divers virus, notamment le virus de la grippe A et le virus Coxsackie B4 . La flexibilité structurale de l'indole permet la synthèse de nombreux dérivés, qui peuvent être optimisés pour l'efficacité antivirale.
Propriétés Anti-inflammatoires
Le noyau indolique, qui fait partie de la structure de l'This compound, est connu pour posséder des capacités anti-inflammatoires. Ceci est particulièrement pertinent dans le développement de nouveaux produits pharmaceutiques visant à traiter les maladies inflammatoires chroniques .
Applications Anticancéreuses
Les dérivés de l'indole ont été largement étudiés pour leurs activités anticancéreuses. Le noyau indolique de l'This compound peut être modifié pour cibler diverses lignées cellulaires cancéreuses, offrant une voie pour le développement de nouveaux traitements oncologiques .
Effets Antimicrobiens
Les effets antimicrobiens des dérivés de l'indole les rendent précieux dans la lutte contre les souches résistantes de bactéries et de champignons. En modifiant les chaînes latérales et les groupes fonctionnels de composés comme l'This compound, les chercheurs peuvent améliorer leur puissance antimicrobienne .
Inhibition Enzymatiqu
Les dérivés de l'indole peuvent agir comme inhibiteurs pour une variété d'enzymes, ce qui est crucial pour le traitement des maladies où la régulation enzymatique est perturbée. L'This compound a des applications potentielles dans la conception d'inhibiteurs enzymatiques qui peuvent être utilisés dans des interventions thérapeutiques .
Effets Neuroprotecteurs
La recherche a indiqué que les composés indoliques peuvent offrir des avantages neuroprotecteurs, ce qui pourrait être crucial dans le traitement des maladies neurodégénératives. L'This compound pourrait être utilisé pour synthétiser des dérivés qui protègent les cellules neuronales .
Safety and Hazards
Mécanisme D'action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . The interaction often involves the formation of bonds between the compound and its target, resulting in changes to the target’s function.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the regulation of various cellular processes, including cell growth, inflammation, and viral replication .
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, and anticancer activities . These effects are often the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Analyse Biochimique
Biochemical Properties
5-Chloro-3-methyl-1H-indole-2-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of 4-(3-aminomethylphenyl)piperidine-1-carboxamides, which are potent, selective, and orally bioavailable inhibitors of βII tryptase .
Cellular Effects
5-Chloro-3-methyl-1H-indole-2-carboxylic acid has shown to have various effects on cells. It has been used as a biologically active compound for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
The molecular mechanism of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
5-chloro-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDWHXDEMCMQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390251 | |
| Record name | 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16381-47-8 | |
| Record name | 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






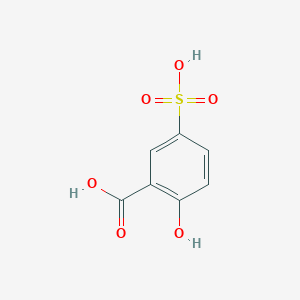
![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)
